An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylpyrazine-d3
An In-depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methylpyrazine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Ethyl-3-methylpyrazine-d3. This deuterated isotopologue of 2-ethyl-3-methylpyrazine (B101031) serves as a crucial internal standard for precise quantification in various analytical applications, particularly in flavor and fragrance chemistry.[1][2][3] Its physical and chemical properties are nearly identical to its non-labeled counterpart, making it the ideal standard for Stable Isotope Dilution Analysis (SIDA).[2]
Core Chemical and Physical Properties
The properties of 2-Ethyl-3-methylpyrazine-d3 are primarily referenced from its non-deuterated form, with adjustments for the isotopic labeling.
| Property | Value | Source |
| Molecular Formula | C₇H₇D₃N₂ | [3] |
| Molecular Weight | 125.19 g/mol | [3] |
| CAS Number | 1335401-33-6 | [3] |
| Appearance | Colorless to slightly yellow liquid | [4][5][6] |
| Odor | Strong, raw potato, roasted, earthy, nutty | [4][6] |
| Boiling Point | 57 °C @ 10 mmHg | [4][6] |
| Density | 0.972 - 0.993 g/mL (at 25 °C) | [4] |
| Refractive Index | n20/D 1.499 - 1.509 | [4][5] |
| Solubility | Soluble in water and organic solvents | [4] |
| Parent Compound CAS | 15707-23-0 (for 2-Ethyl-3-methylpyrazine) | [5][7] |
| Parent Compound Formula | C₇H₁₀N₂ | [4][5][7] |
| Parent Compound Mol. Wt. | 122.17 g/mol | [4][5] |
Experimental Protocols
Synthesis of 2-Ethyl-3-methylpyrazine-d3
The synthesis of deuterated alkylpyrazines is crucial for their use in SIDA. A common and effective method involves the nucleophilic addition of a deuterated Grignard reagent to a suitable chloropyrazine precursor.[1]
Objective: To synthesize 2-Ethyl-3-methylpyrazine-d3 via Grignard reaction.
Materials:
-
Ethyl-d3 bromide (or a suitable deuterated ethylating agent)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Methodology:
-
Grignard Reagent Preparation:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl-d3 bromide in anhydrous diethyl ether via a dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the mixture until the magnesium has completely reacted, forming the ethyl-d3-magnesium bromide Grignard reagent.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 2-chloro-3-methylpyrazine in anhydrous diethyl ether.
-
Cool the solution of the chloropyrazine to 0 °C using an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled chloropyrazine solution under vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.[6]
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to obtain pure 2-Ethyl-3-methylpyrazine-d3.[6]
-
Caption: Workflow for the synthesis of 2-Ethyl-3-methylpyrazine-d3.
Quantitative Analysis by HS-SPME-GC-MS
Stable Isotope Dilution Analysis (SIDA) using Gas Chromatography-Mass Spectrometry (GC-MS) is the state-of-the-art method for the accurate quantification of volatile flavor compounds like pyrazines.[1][2] The use of a deuterated internal standard like 2-Ethyl-3-methylpyrazine-d3 corrects for sample matrix effects and variations during sample preparation and injection. A Headspace Solid-Phase Microextraction (HS-SPME) sample preparation method is often employed for its sensitivity and selectivity.[8]
Objective: To quantify 2-Ethyl-3-methylpyrazine in a food matrix using 2-Ethyl-3-methylpyrazine-d3 as an internal standard.
Materials & Instrumentation:
-
Sample: Homogenized food matrix (e.g., coffee, roasted nuts, cocoa).[9]
-
Internal Standard: A known concentration of 2-Ethyl-3-methylpyrazine-d3 solution.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS), SPME autosampler.[8]
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[8]
-
GC Column: e.g., DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Vials: 20 mL headspace vials.
Methodology:
-
Sample Preparation:
-
HS-SPME Extraction:
-
GC-MS Analysis:
-
Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector, which is set to a high temperature (e.g., 250°C) in splitless mode to desorb the analytes onto the column.[8]
-
Chromatographic Separation: Use a suitable oven temperature program to separate the analytes. For example: start at 40°C (hold 2 min), ramp at 10°C/min to 240°C (hold 5 min).[8]
-
Mass Spectrometric Detection: Operate the mass spectrometer in Electron Ionization (EI) mode.[8] For high sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the native analyte and the deuterated standard.[8]
-
-
Quantification:
-
Calculate the concentration of the native 2-Ethyl-3-methylpyrazine by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve.
-
Caption: Analytical workflow for SIDA using HS-SPME-GC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Ethyl-3-Methylpyrazine | C7H10N2 | CID 27457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scentree.co [scentree.co]
- 6. 2-Ethyl-3-methylpyrazine | 15707-23-0 [chemicalbook.com]
- 7. Pyrazine, 2-ethyl-3-methyl- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
